molecular formula C12H21NO B13216330 (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol

(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol

Cat. No.: B13216330
M. Wt: 195.30 g/mol
InChI Key: GSFMIBVRJQLIMQ-UPHRSURJSA-N
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Description

(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol is an organic compound characterized by the presence of a pyrrolidine ring attached to a cyclooctene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol typically involves the following steps:

    Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the cyclooctene intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the double bond in the cyclooctene ring, resulting in a saturated cyclooctane derivative.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Saturated cyclooctane derivatives

    Substitution Products: Various substituted pyrrolidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (4Z)-8-(Morpholin-1-yl)cyclooct-4-en-1-ol: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol is unique due to the specific combination of the pyrrolidine ring and the cyclooctene structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(4Z)-8-pyrrolidin-1-ylcyclooct-4-en-1-ol

InChI

InChI=1S/C12H21NO/c14-12-8-4-2-1-3-7-11(12)13-9-5-6-10-13/h1-2,11-12,14H,3-10H2/b2-1-

InChI Key

GSFMIBVRJQLIMQ-UPHRSURJSA-N

Isomeric SMILES

C1CCN(C1)C2CC/C=C\CCC2O

Canonical SMILES

C1CCN(C1)C2CCC=CCCC2O

Origin of Product

United States

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